ethyl 4-({[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonothioyl}amino)benzoate
Overview
Description
Ethyl 4-({[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonothioyl}amino)benzoate is a synthetic compound that belongs to the class of thioamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of Ethyl 4-({[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonothioyl}amino)benzoate is not fully understood. However, studies have shown that this compound exerts its effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to inhibit the growth of cancer cells and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Ethyl 4-({[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonothioyl}amino)benzoate in lab experiments is its ability to exhibit multiple effects. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a versatile compound for various scientific research applications. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before using it in lab experiments.
Future Directions
There are several future directions for the research on Ethyl 4-({[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonothioyl}amino)benzoate. One of the potential directions is to investigate its potential applications in the treatment of various inflammatory and autoimmune diseases. Another direction is to study its effects on metabolic disorders, such as diabetes and obesity. Furthermore, the potential use of this compound in combination with other drugs for the treatment of cancer needs to be explored. Finally, more studies are needed to evaluate the toxicity and safety profile of this compound.
Scientific Research Applications
Ethyl 4-({[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonothioyl}amino)benzoate has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to possess anti-diabetic and anti-obesity effects.
properties
IUPAC Name |
ethyl 4-[[4-(1H-benzimidazol-2-yl)piperidine-1-carbothioyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-2-28-21(27)16-7-9-17(10-8-16)23-22(29)26-13-11-15(12-14-26)20-24-18-5-3-4-6-19(18)25-20/h3-10,15H,2,11-14H2,1H3,(H,23,29)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZULKUVZIOMNPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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